1-Bromo-3-(propan-2-yloxy)propane
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Overview
Description
This compound is utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1-Bromo-3-(propan-2-yloxy)propane typically involves the reaction of 3-bromopropanol with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products.
Scientific Research Applications
1-Bromo-3-(propan-2-yloxy)propane is used in several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a reagent or a probe.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)propane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and research applications.
Comparison with Similar Compounds
1-Bromo-3-(propan-2-yloxy)propane can be compared with other similar compounds such as:
1-Bromopropane: A simpler brominated compound used as a solvent.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties.
1-Bromo-2-propanol: Used in various organic syntheses.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJTIKGRKGQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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